Bis[(2,4-dichlorophenyl)sulfanyl]amine
Description
Bis[(2,4-dichlorophenyl)sulfanyl]amine is a sulfur-containing aromatic amine characterized by two 2,4-dichlorophenyl groups linked via sulfanyl (–S–) bonds to a central nitrogen atom. The 2,4-dichlorophenyl groups enhance lipophilicity and stability, making the compound a candidate for antimicrobial, antiproliferative, or pesticidal applications .
Properties
CAS No. |
62858-46-2 |
|---|---|
Molecular Formula |
C12H7Cl4NS2 |
Molecular Weight |
371.1 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)sulfanylamino]sulfanylbenzene |
InChI |
InChI=1S/C12H7Cl4NS2/c13-7-1-3-11(9(15)5-7)18-17-19-12-4-2-8(14)6-10(12)16/h1-6,17H |
InChI Key |
UFLZNPAOMLXWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SNSC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,4-dichlorophenyl)sulfanyl]amine typically involves the reaction of 2,4-dichlorophenyl thiol with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol, followed by nucleophilic substitution with an amine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(2,4-dichlorophenyl)sulfanyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Bis[(2,4-dichlorophenyl)sulfanyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[(2,4-dichlorophenyl)sulfanyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the aromatic rings may participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
[1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine (CAS: 400082-24-8)
- Molecular Formula: C22H19Cl2NOS2
- Key Features : Combines a bis-phenylsulfanyl backbone with a 2,4-dichlorobenzyloxyimine group. The imine functionality introduces redox activity, distinguishing it from the simpler amine structure of the target compound. Predicted properties include a density of 1.24 g/cm³ and a boiling point of 560.6°C .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives
- Molecular Framework : Features a 1,3,4-oxadiazole ring linked to the 2,4-dichlorophenyl group and an aliphatic/aromatic amine.
- Applications : Demonstrated selective cytotoxicity against liver cancer (Hep-G2 cells, IC50 = 2.46 µg/mL) . The oxadiazole ring enhances π-stacking interactions, a property absent in the sulfanyl-linked target compound.
Bis[2-(2-pyridylsulfanyl)ethyl]ammonium Perchlorate
- Structure : Contains pyridylsulfanyl groups instead of chlorophenyl substituents. The ammonium perchlorate moiety imparts ionic character, influencing solubility and coordination chemistry .
Functional Comparison
Notes:
- Biological Activity : While oxadiazole derivatives show marked anticancer activity, sulfanyl-linked amines may excel in antimicrobial roles due to sulfur’s ability to disrupt bacterial membranes .
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